molecular formula C10H17BF4N4O3 B1148498 Totu CAS No. 136849-72-4

Totu

Cat. No.: B1148498
CAS No.: 136849-72-4
M. Wt: 328.07
Attention: For research use only. Not for human or veterinary use.
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Description

Totu is a useful research compound. Its molecular formula is C10H17BF4N4O3 and its molecular weight is 328.07. The purity is usually 95%.
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Mechanism of Action

TOTU, also known as [(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-(dimethylamino)methylidene]-dimethylazanium;tetrafluoroborate or o-((ethoxycarbonyl)cyanomethyleneamino)-n,n,n',n'-tetramethyluronium tetrafluoroborate, is a compound with a variety of applications in the field of peptide synthesis . This article will explore the mechanism of action of this compound, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

The primary target of this compound is the carboxyl group of amino acids involved in peptide synthesis . This compound acts as a coupling reagent, facilitating the formation of peptide bonds between amino acids .

Mode of Action

This compound interacts with its targets by activating the carboxyl group of an amino acid, making it more susceptible to attack by the amino group of another amino acid . This results in the formation of a peptide bond, linking the two amino acids together . The by-products of this reaction are tetramethylurea and ethyl 2-hydroxyimino-2-cyanoacetate, which can readily be extracted in water .

Pharmacokinetics

It is known that this compound has high reactivity and solubility, which may influence its bioavailability .

Result of Action

The molecular effect of this compound’s action is the formation of peptide bonds, resulting in the synthesis of peptides and proteins . On a cellular level, this can influence a wide range of processes, as peptides and proteins play crucial roles in virtually all biological functions.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, this compound is sensitive to light and should be stored in a cool and dry place . Furthermore, the reaction conditions, such as pH and temperature, can also impact the effectiveness of this compound in peptide synthesis .

Biochemical Analysis

Biochemical Properties

TOTU plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with carboxyl groups to facilitate the formation of peptide bonds. The primary enzymes and proteins involved in these interactions include carboxylases and peptidases. This compound’s high activation potential allows it to efficiently activate carboxyl groups, leading to the formation of stable peptide bonds. The by-products of this reaction, such as tetramethylurea and ethyl 2-hydroxyimino-2-cyanoacetate, are water-soluble, which simplifies the purification process .

Cellular Effects

This compound influences various cellular processes, particularly those related to protein synthesis. It enhances the efficiency of peptide bond formation, which is essential for the synthesis of proteins. This, in turn, affects cell signaling pathways, gene expression, and cellular metabolism. By facilitating the synthesis of peptides, this compound indirectly supports various cellular functions, including cell growth, differentiation, and repair .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to carboxyl groups and activating them for peptide bond formation. This activation involves the formation of a reactive intermediate, which then reacts with an amino group to form a peptide bond. This compound’s high reactivity is attributed to its unique chemical structure, which allows it to efficiently activate carboxyl groups while minimizing side reactions. This mechanism ensures the formation of stable peptide bonds with minimal racemization .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable when stored under appropriate conditions (2-8°C), but it can degrade over time if exposed to light or moisture. Long-term studies have shown that this compound maintains its reactivity for extended periods, making it suitable for both short-term and long-term peptide synthesis experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively facilitates peptide synthesis without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including respiratory distress and skin sensitization. These adverse effects highlight the importance of optimizing the dosage to achieve the desired outcomes while minimizing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as carboxylases and peptidases to facilitate the formation of peptide bonds. These interactions influence metabolic flux and metabolite levels, ultimately affecting the overall efficiency of protein synthesis. This compound’s role in these pathways underscores its importance in biochemical research and pharmaceutical applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions ensure that this compound reaches its target sites, where it can effectively participate in peptide synthesis. The localization and accumulation of this compound within specific cellular compartments are crucial for its activity and function .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct this compound to specific compartments or organelles, where it can exert its effects on peptide synthesis. The precise localization of this compound within cells is essential for its activity and ensures the efficient formation of peptide bonds .

Properties

IUPAC Name

[[(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-(dimethylamino)methylidene]-dimethylazanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N4O3.BF4/c1-6-16-9(15)8(7-11)12-17-10(13(2)3)14(4)5;2-1(3,4)5/h6H2,1-5H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQVGDGSRVMNMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCOC(=O)C(=NOC(=[N+](C)C)N(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BF4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136849-72-4
Record name O-(Cyano(ethoxycarbonyl)methylenamino)-1,1,3,3-tetramethylur onium Tetrafluoroborat
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